molecular formula C21H34N2O3 B13840739 rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major)

rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major)

Cat. No.: B13840739
M. Wt: 365.5 g/mol
InChI Key: QXNTZPDIWAFVTG-CYAAQACASA-N
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Description

rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major): is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of nicotine and related compounds, often utilized as a reference material for smoking-related substances . The compound’s molecular formula is C21H31D3N2O3, and it has a molecular weight of 365.52 .

Preparation Methods

The synthesis of rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) involves several steps. The primary synthetic route includes the deuteration of 4-Hydroxy-4-(3-pyridyl)butanoic acid, followed by the formation of its dicyclohexylamine salt. The reaction conditions typically involve the use of deuterium oxide (D2O) and other deuterated reagents to achieve the desired isotopic labeling . Industrial production methods are similar but scaled up to meet the demand for research and reference standards.

Chemical Reactions Analysis

rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) has several scientific research applications:

Mechanism of Action

The mechanism of action of rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) involves its interaction with specific molecular targets and pathways. As a derivative of nicotine, it likely interacts with nicotinic acetylcholine receptors (nAChRs) in the nervous system. This interaction can influence neurotransmitter release and modulate various physiological processes .

Comparison with Similar Compounds

rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) can be compared with other similar compounds, such as:

The uniqueness of rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) lies in its stable isotope labeling, which makes it particularly valuable for precise analytical and pharmacokinetic studies .

Properties

Molecular Formula

C21H34N2O3

Molecular Weight

365.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3,3,4-trideuterio-4-hydroxy-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C12H23N.C9H11NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(3-4-9(12)13)7-2-1-5-10-6-7/h11-13H,1-10H2;1-2,5-6,8,11H,3-4H2,(H,12,13)/i;3D2,8D

InChI Key

QXNTZPDIWAFVTG-CYAAQACASA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])(C1=CN=CC=C1)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=CN=C1)C(CCC(=O)O)O

Origin of Product

United States

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